molecular formula C20H20N4O4 B6441037 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2548984-69-4

4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No. B6441037
CAS RN: 2548984-69-4
M. Wt: 380.4 g/mol
InChI Key: GVRPOQIUUXYOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, often referred to as 4-MPQ, is a synthetic quinolin-2-ol derivative that has been studied extensively for its potential to be used in a variety of scientific research applications. 4-MPQ has been found to exhibit a wide range of effects on biochemical and physiological processes, making it an attractive tool for laboratory experiments.

Scientific Research Applications

4-MPQ has been studied extensively for its potential to be used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs) and as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It has also been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE) and for its potential to modulate the activity of the neurotransmitter serotonin.

Mechanism of Action

4-MPQ has been found to act as an inhibitor of HDACs, FAAH, AChE, and serotonin. It does this by binding to the active sites of these enzymes, thereby preventing them from performing their normal functions. In the case of HDACs, 4-MPQ prevents them from removing acetyl groups from histones, thereby allowing for increased gene expression. In the case of FAAH, 4-MPQ prevents it from breaking down fatty acid amides, leading to increased levels of these compounds in the body. In the case of AChE, 4-MPQ prevents it from breaking down acetylcholine, leading to increased levels of this neurotransmitter in the body. Finally, in the case of serotonin, 4-MPQ has been found to modulate the activity of this neurotransmitter, leading to changes in behavior.
Biochemical and Physiological Effects
4-MPQ has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the enzyme HDAC, leading to increased levels of acetylated histones and increased gene expression. It has also been found to inhibit the enzyme FAAH, leading to increased levels of fatty acid amides in the body. In addition, it has been found to inhibit the enzyme AChE, leading to increased levels of acetylcholine in the body. Finally, it has been found to modulate the activity of serotonin, leading to changes in behavior.

Advantages and Limitations for Lab Experiments

The use of 4-MPQ in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize 4-MPQ in the laboratory, making it readily available for use in experiments. Additionally, 4-MPQ has been found to have a wide range of effects on biochemical and physiological processes, making it a useful tool for studying these processes. However, there are some limitations to the use of 4-MPQ in laboratory experiments. For example, it has been found to be toxic at high concentrations, making it necessary to use it in carefully controlled experiments. Additionally, the effects of 4-MPQ on biochemical and physiological processes may vary depending on the concentration used and the specific conditions of the experiment.

Future Directions

There are a number of potential future directions for the use of 4-MPQ in scientific research. For example, it could be used to study the effects of HDAC inhibition on gene expression and the regulation of gene expression. Additionally, it could be used to study the effects of FAAH inhibition on fatty acid amide levels in the body and the regulation of these levels. Furthermore, it could be used to study the effects of AChE inhibition on acetylcholine levels in the body and the regulation of these levels. Finally, it could be used to study the effects of serotonin modulation on behavior and the regulation of behavior.

Synthesis Methods

4-MPQ is synthesized through a multi-step process that involves the reaction of piperidine-1-carbonyl chloride with 5-methoxypyrimidine-2-yloxy in the presence of a base. This reaction is followed by the subsequent reaction of the resulting product with quinoline-2-carboxaldehyde in the presence of a base. The final product, 4-MPQ, is then isolated and purified through a series of steps.

properties

IUPAC Name

4-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-14-11-21-20(22-12-14)28-13-6-8-24(9-7-13)19(26)16-10-18(25)23-17-5-3-2-4-15(16)17/h2-5,10-13H,6-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPOQIUUXYOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

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